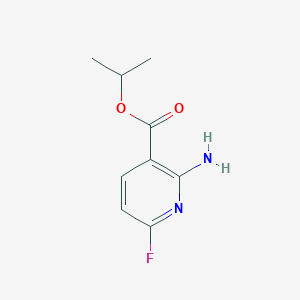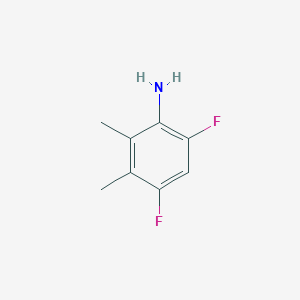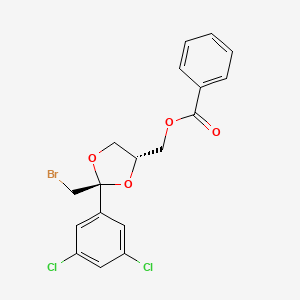
Cis-bromo-ester(Cis-BBD)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its cis configuration, which significantly influences its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-bromo-ester typically involves a one-pot reaction method. This process begins with the dissolution of 2,4-dichloroacetophenone and glycerin in a solvent. A bromination reagent is then used to perform bromination on the methyl group adjacent to the keto carbonyl in the presence of a catalyst. Concurrently, ketalization of the carbonyl group with glycerin occurs, resulting in a bromo-ketal intermediate . This intermediate is then reacted with benzoyl chloride to yield a mixture of cis and trans bromo-esters. The cis-bromo-ester is subsequently isolated through resolution and recrystallization .
Industrial Production Methods
The industrial production of cis-bromo-ester follows a similar synthetic route but is optimized for large-scale operations. The process is designed to be simple, safe, cost-effective, and environmentally friendly, making it suitable for industrialization .
Análisis De Reacciones Químicas
Types of Reactions
Cis-bromo-ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in cis-bromo-ester can be substituted with other nucleophiles, such as triazole, to form triazole compounds.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Bromination Reagents: Used in the initial synthesis of cis-bromo-ester.
Nucleophiles: Such as triazole, used in substitution reactions.
Catalysts: Employed to facilitate various reactions, including bromination and substitution
Major Products
The major products formed from reactions involving cis-bromo-ester include triazole compounds and other derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cis-bromo-ester is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly conazole medicines . These medicines are used to treat fungal infections and have broad-spectrum antifungal activity
Chemistry: As intermediates in organic synthesis.
Biology: For the development of bioactive compounds.
Medicine: In the synthesis of antifungal drugs.
Industry: For the production of pharmaceuticals on an industrial scale.
Mecanismo De Acción
The mechanism of action of cis-bromo-ester involves its role as an intermediate in the synthesis of bioactive compounds. For example, in the synthesis of triazole compounds, cis-bromo-ester reacts with triazole to form the final product, which exerts antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes . The molecular targets and pathways involved in these reactions are specific to the final bioactive compounds synthesized from cis-bromo-ester.
Comparación Con Compuestos Similares
Cis-bromo-ester is unique due to its cis configuration, which influences its reactivity and applications. Similar compounds include:
Trans-bromo-ester: The trans isomer of cis-bromo-ester, which has different chemical properties and reactivity.
Other Bromo-esters: Compounds with similar structures but different substituents or configurations.
These similar compounds may have different applications and reactivity profiles, highlighting the uniqueness of cis-bromo-ester in specific synthetic and pharmaceutical contexts.
Propiedades
Fórmula molecular |
C18H15BrCl2O4 |
|---|---|
Peso molecular |
446.1 g/mol |
Nombre IUPAC |
[(2S,4R)-2-(bromomethyl)-2-(3,5-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate |
InChI |
InChI=1S/C18H15BrCl2O4/c19-11-18(13-6-14(20)8-15(21)7-13)24-10-16(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,16H,9-11H2/t16-,18+/m0/s1 |
Clave InChI |
JPFZAUHKNHKBLW-FUHWJXTLSA-N |
SMILES isomérico |
C1[C@@H](O[C@](O1)(CBr)C2=CC(=CC(=C2)Cl)Cl)COC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1C(OC(O1)(CBr)C2=CC(=CC(=C2)Cl)Cl)COC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)

![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)

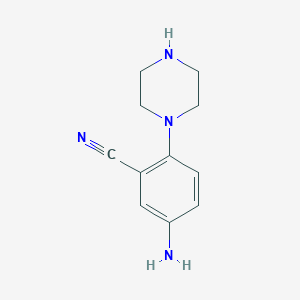
![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)

![Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)


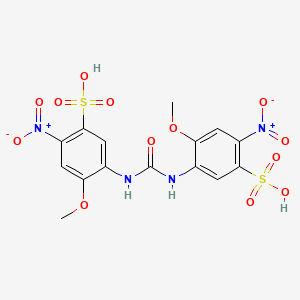
![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)
